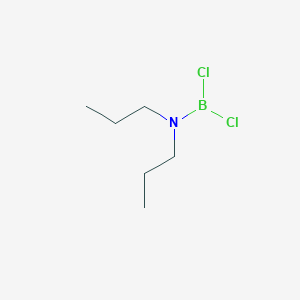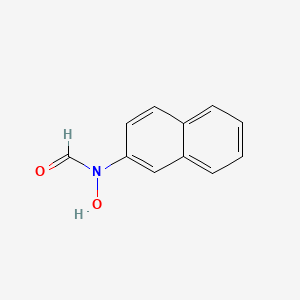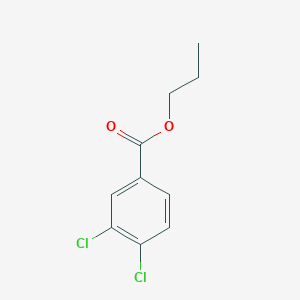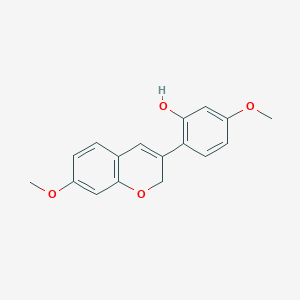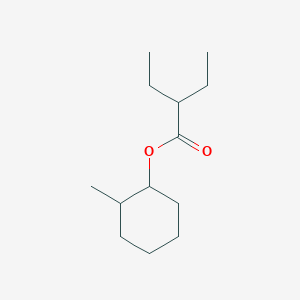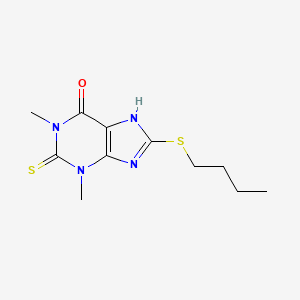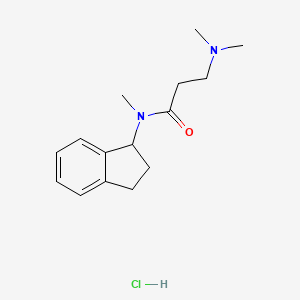![molecular formula C14H20Cl2N2O2 B14741827 propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate CAS No. 2045-44-5](/img/structure/B14741827.png)
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is a chemical compound known for its significant applications in the field of medicinal chemistry. It is structurally related to melphalan, a well-known chemotherapeutic agent. This compound is characterized by the presence of a carbamate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate typically involves the following steps:
Protection of the primary amine: The primary amine group of melphalan is protected using Boc anhydride to form the corresponding carbamate.
Formation of the bis(2-chloroethyl)amino group: The protected intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to introduce the bis(2-chloroethyl)amino group.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can lead to the formation of quinones .
科学的研究の応用
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino group can alkylate DNA, leading to the formation of interstrand crosslinks that inhibit DNA replication and transcription . This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
Melphalan: A chemotherapeutic agent with a similar structure but lacks the carbamate group.
Chlorambucil: Another alkylating agent used in cancer therapy.
Sarcolysine: A compound with a similar bis(2-chloroethyl)amino group but different substituents on the phenyl ring.
Uniqueness
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity compared to other similar compounds .
特性
CAS番号 |
2045-44-5 |
|---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC名 |
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-11(2)20-14(19)17-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
InChIキー |
IJMUVZABOPSWCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


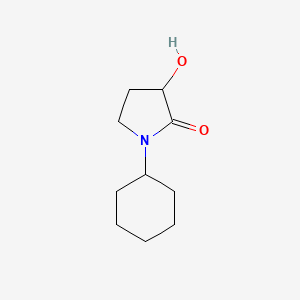
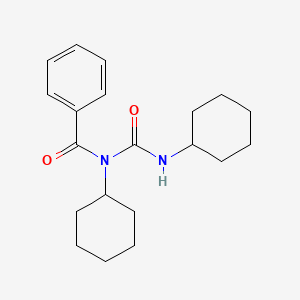

![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
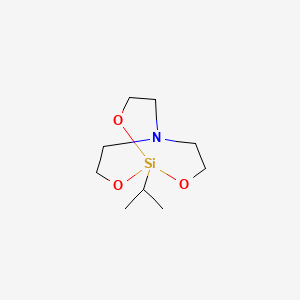
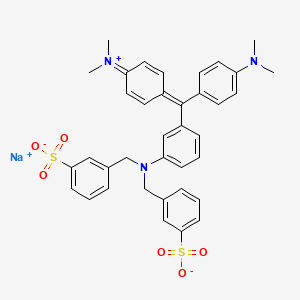
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
